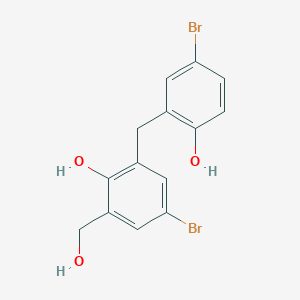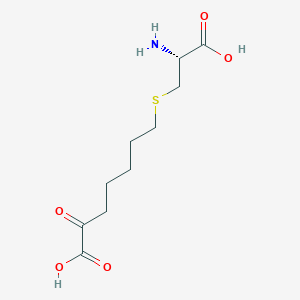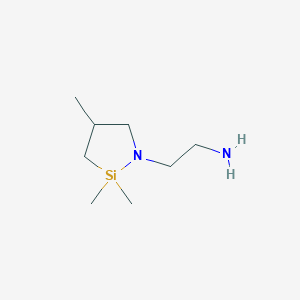
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol (HBBBM) is a synthetic compound with a unique structure and a wide range of applications in scientific research. HBBBM is an important building block for many organic synthesis reactions, and its structure is also used in drug design and development. HBBBM has a wide range of biochemical and physiological effects, making it an important tool in the study of biological processes. In
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as a model compound for the study of drug metabolism, and as a reagent in organic synthesis reactions. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has also been used in the study of molecular structure and drug design. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been used as an anti-cancer drug and as a tool for the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is complex and not fully understood. It is believed to interact with various proteins and enzymes in the body, leading to changes in the expression of genes and the activity of enzymes. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is also believed to affect the activity of certain hormones and neurotransmitters, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to increase the activity of certain enzymes, and to modulate the activity of certain hormones and neurotransmitters. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been shown to reduce inflammation and to have anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is a useful tool for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is not suitable for use in humans, and its effects in vivo are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol. These include further research into the mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, the study of its effects on various biological processes, the development of new synthetic methods for its synthesis, and the development of new applications for 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in drug design and drug development. In addition, further research into the biochemical and physiological effects of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, as well as its potential therapeutic applications, is needed.
Synthesemethoden
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol can be synthesized using a variety of methods. The most common method involves the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in a single step. Other methods of synthesis include the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with an oxidizing agent, such as potassium permanganate, or the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with a reducing agent, such as sodium borohydride.
Eigenschaften
IUPAC Name |
4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHJASFWCPVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







